![molecular formula C6H4FN3S B2996775 5-Fluorothiazolo[4,5-b]pyridin-2-amine CAS No. 1206248-77-2](/img/structure/B2996775.png)

5-Fluorothiazolo[4,5-b]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

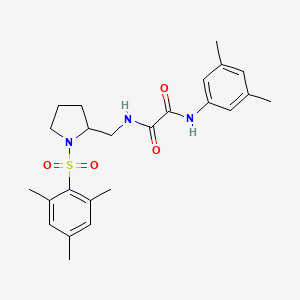

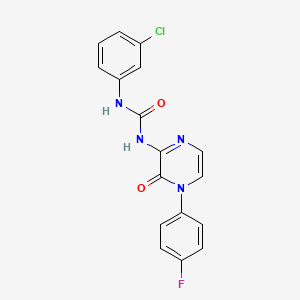

5-Fluorothiazolo[4,5-b]pyridin-2-amine is an organic compound with the molecular formula C6H4FN3S . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The InChI code for 5-Fluorothiazolo[4,5-b]pyridin-2-amine is 1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H, (H2,8,9,10) . This indicates that the compound has a thiazolo[4,5-b]pyridine core with a fluorine atom attached to the 5-position and an amine group attached to the 2-position .Physical And Chemical Properties Analysis

5-Fluorothiazolo[4,5-b]pyridin-2-amine has a molecular weight of 169.18 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Synthesis and Biological Activity

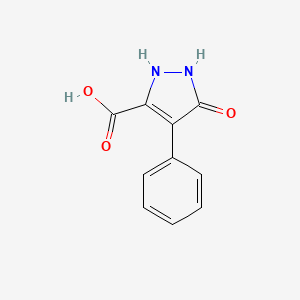

Researchers have developed methods for synthesizing various heterocyclic compounds, including pyrazoles, pyridines, and triazolopyrimidines, which have shown potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines, demonstrating inhibition effects comparable to those of 5-fluorouracil (Riyadh, 2011). This indicates the potential of these compounds in the development of new anticancer drugs.

Anticancer Agents

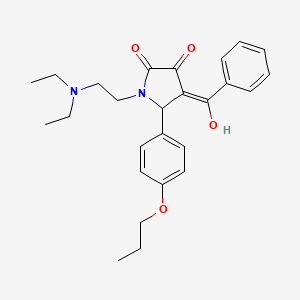

Triazolopyrimidines have been synthesized as anticancer agents with a unique mechanism of tubulin inhibition. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a novel mechanism of action. Selected compounds demonstrated the ability to inhibit tumor growth in several nude mouse xenograft models, suggesting their potential as effective anticancer treatments (Zhang et al., 2007).

Fluorescent Sensors

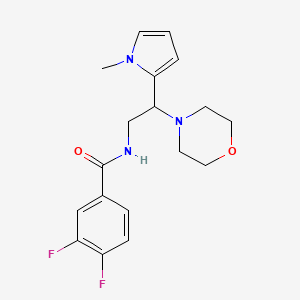

Certain dithiazolopyridine derivatives have been synthesized and evaluated as fluorescent sensors, showing 'turn-off' responses toward Cu^2+^ and Fe^3+^ ions and a ratiometric response to H^+^ ions. These findings suggest the potential application of these compounds as sensors for detecting water pollution by metal ions and protons, highlighting the versatility of fluorothiazolopyridine derivatives in environmental monitoring (Darabi et al., 2016).

Antioxidant, Anti-Inflammatory, and Analgesic Activity

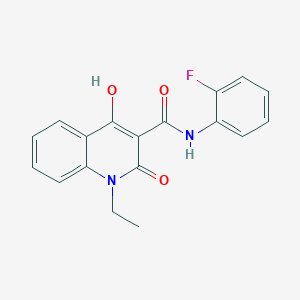

Polycyclic pyrimido[4,5-b]quinolines, related to the fluorothiazolopyridine scaffold, have been synthesized and evaluated for their biological activities. Some derivatives exhibited significant anti-inflammatory and analgesic properties, as well as antioxidant activities. This highlights the potential of these compounds in the development of new therapeutic agents for treating pain, inflammation, and oxidative stress-related conditions (El-Gazzar et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

5-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNYDAMMUQXAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1SC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorothiazolo[4,5-b]pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)

![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)

![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)

![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)

![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)

![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)

![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane](/img/structure/B2996710.png)